molecular formula C11H19N5O2 B5664945 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide

4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No. B5664945
M. Wt: 253.30 g/mol
InChI Key: OVKYXJNWYWOUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a number of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways within cells. This compound has been found to interact with a number of different proteins and enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
In addition to its potential use in the treatment of neurological disorders, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide has been found to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, as well as the ability to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide in lab experiments is its relatively low toxicity and high solubility in water. However, one limitation is that this compound can be difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are a number of different future directions for research on 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is in the development of new neuroprotective agents for the treatment of neurological disorders. Another potential direction is in the study of the biochemical and physiological effects of this compound, with the goal of identifying new therapeutic targets for a range of different diseases. Finally, there is also potential for the development of new synthetic methods for the production of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide, which could help to overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide can be achieved through a number of different methods. One common approach involves the reaction of 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid with N,N-dimethylpiperazine in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide has been investigated for its potential use in a number of different scientific research applications. One area of interest is in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have potential as a neuroprotective agent, as well as an inhibitor of certain enzymes involved in the pathogenesis of these disorders.

properties

IUPAC Name

4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-4-9-12-13-10(18-9)15-5-7-16(8-6-15)11(17)14(2)3/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKYXJNWYWOUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)N2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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